2,2-Propanediamine
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Overview
Description
2,2-Propanediamine is a natural product found in Hydrilla verticillata, Antheraea yamamai, and other organisms with data available.
Scientific Research Applications
Antiviral Activity and Interferon Stimulation : N,N-Dioctadecyl-N′,N′-Bis(2-Hydroxyethyl) Propanediamine has demonstrated antiviral properties and the ability to stimulate interferon in mice. It showed protection against lethal infections with encephalomyocarditis and Semliki Forest viruses, as well as suppression of pox formation by vaccinia infection (Hoffman et al., 1973).
Therapeutic Potential Against Genital Herpes : This compound has also been used therapeutically and prophylactically to treat genital herpes simplex virus type 2 (HSV-2) infections in guinea pigs. Its application resulted in a significant decrease in the incidence of clinical lesions (Zheng et al., 1983).
Influence on Metal Complex Structures : Modifications in the structure of 1,3-propanediamine, like the introduction of methyl substituents, can influence the structural characteristics of corresponding metal complexes. Such changes can affect the coordination and geometry of metal complexes (Đurić et al., 2020).
Synthesis of Radioprotective Agents : Derivatives of 1,3-propanediamine, like N-(2-acetylthioethyl)-1,3-propanediamine, have been synthesized and evaluated for their potential radioprotective properties in mice, although they did not exhibit significant activity (Oiry et al., 1995).
Catalytic Oxidative Carbonylation : The catalytic oxidative carbonylation of primary and secondary diamines, including 1,3-propanediamine, has been studied, offering potential pathways in organic synthesis (Qian et al., 1999).
Catalytic Synthesis : There is ongoing progress in the catalytic synthesis of 1,2-Propanediamine from various sources, demonstrating the industrial relevance of propanediamine derivatives (Yu Qin-we, 2015).
Thermodynamic Properties : The thermodynamic properties of alkanediamines, including propanediamine, have been extensively studied, providing valuable data for practical thermochemical calculations (Verevkin et al., 2015).
Properties
CAS No. |
107240-00-6 |
---|---|
Molecular Formula |
C3H10N2 |
Molecular Weight |
74.13 g/mol |
IUPAC Name |
propane-2,2-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(2,4)5/h4-5H2,1-2H3 |
InChI Key |
ZNZJJSYHZBXQSM-UHFFFAOYSA-N |
SMILES |
CC(C)(N)N |
Canonical SMILES |
CC(C)(N)N |
107240-00-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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